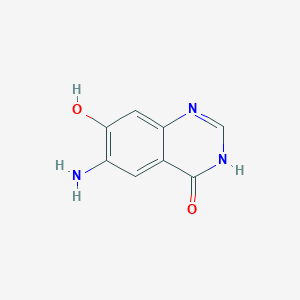

6-amino-7-hydroxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

6-amino-7-hydroxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-6(2-7(5)12)10-3-11-8(4)13/h1-3,12H,9H2,(H,10,11,13) |

InChI Key |

AEKHMWHEDFXEPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1N)O)N=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 7 Hydroxyquinazolin 4 3h One

Conventional Synthetic Routes to 6-Amino-7-hydroxyquinazolin-4(3H)-one

Conventional methods for synthesizing the this compound scaffold often rely on well-established, multi-step sequences starting from readily available aromatic precursors.

Multi-step Approaches Utilizing ortho-Substituted Benzoic Acid Precursors

A key strategy for constructing the quinazolinone core involves a sequence of reactions starting with an appropriately substituted benzoic acid. For the synthesis of intermediates leading to this compound, a common starting material is 3-amino-4-hydroxybenzoic acid or its ester derivatives. google.com A typical synthetic route involves an initial acylation of the amino group, followed by nitration, reduction of the nitro group, and finally, a cyclization reaction to form the heterocyclic ring system. google.com

Acylation: The starting material, such as 3-amino-4-hydroxybenzoic acid, is acylated to protect the amino group. google.com

Nitration: A nitro group is introduced onto the benzene (B151609) ring.

Reduction: The nitro group is subsequently reduced to form a second amino group.

Annulation (Cyclization): The molecule, now containing two adjacent functional groups (an amino group and a carboxylic acid or amide), is cyclized to form the quinazolinone ring. This cyclization is often achieved by heating with a C1 source like formamide (B127407) or formic acid. google.com For instance, reacting a substituted 2-aminobenzamide (B116534) with formamide and formic acid at high temperatures (e.g., 170°C) leads to the formation of the quinazolin-4-one structure. google.com

Functional Group Manipulation: Subsequent steps, such as chlorination and hydrolysis, are then used to install the final functional groups required for the target molecule. google.com

Condensation Reactions Involving Anthranilic Acid Derivatives

The condensation of anthranilic acid (2-aminobenzoic acid) and its derivatives is a cornerstone of quinazolinone synthesis. The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acid with amides, is a frequently employed method. researchgate.netijarsct.co.in

A common approach involves heating a substituted anthranilic acid with formamide. ijarsct.co.innih.gov For example, 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be heated in formamide at elevated temperatures (165-170°C) to yield the corresponding quinazolin-4(3H)-one. nih.gov This demonstrates the direct formation of the quinazolinone ring from an anthranilate precursor.

An alternative pathway proceeds through a 1,3-benzoxazin-4-one intermediate. In this method, anthranilic acid is first acylated with an acyl chloride. The resulting product is then cyclized, typically using acetic anhydride (B1165640), to form a benzoxazinone. This intermediate can then be reacted with an amine source to yield the final quinazolin-4(3H)-one derivative. nih.gov

| Method | Starting Material | Key Reagents/Conditions | Intermediate/Product Type | Citation |

| Multi-step Synthesis | 3-Amino-4-hydroxybenzoic acid | Acylation, Nitration, Reduction, Annulation (e.g., with formamide) | Substituted quinazolin-4-one | google.com |

| Niementowski Reaction | Substituted Anthranilic Acid/Ester | Formamide, heat (e.g., 165-170°C) | Substituted quinazolin-4(3H)-one | ijarsct.co.innih.gov |

| Benzoxazinone Route | Anthranilic Acid | Acyl chloride, Acetic Anhydride, Amine | 1,3-Benzoxazin-4-one intermediate | nih.gov |

Novel and Optimized Synthetic Protocols for this compound

Recent research has focused on developing more efficient synthetic routes, including one-pot strategies and methods that offer higher yields and improved selectivity.

One-Pot Synthesis Strategies

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. Several such methods have been developed for the quinazolin-4(3H)-one scaffold.

One notable example is the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols. This method provides a general and environmentally benign one-pot cascade synthesis of a wide variety of substituted quinazolin-4(3H)-ones in high yields. nih.govresearchgate.net Another innovative approach involves a metal- and catalyst-free oxidative procedure where o-aminobenzamides react with styrenes in the presence of an oxidant like di-tert-butyl peroxide (DTBP) to form quinazolinones. mdpi.com The Friedländer quinoline (B57606) synthesis has also been adapted into a highly effective one-pot method where o-nitroarylcarbaldehydes are reduced with iron and subsequently condensed with ketones or aldehydes to form the heterocyclic ring in high yields. rsc.org

Improved Yield and Selectivity Methodologies

Efforts to improve the efficiency of quinazolinone synthesis have led to methodologies with enhanced yields and better control over product formation (selectivity).

A metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes has been reported to produce products in excellent yields, often exceeding 90-95%. rsc.org Furthermore, electrochemical synthesis offers a direct and highly selective route to related N-hydroxyquinol-4-ones. This method, starting from 2-nitrobenzoic acids, proceeds via selective cathodic nitro reduction and subsequent cyclo-condensation, achieving yields of up to 93%. nih.gov Another strategy to avoid harsh reagents involves using hexamethyldisilazane (B44280) (HMDS) to mediate the reaction of quinazolin-4(3H)-ones with primary amines, leading to the facile formation of 4-aminoquinazolines in excellent yields (83–97%) through a one-pot silylation and substitution process. researchgate.net

| Method | Key Features | Reagents/Catalyst | Reported Yield | Citation |

| One-Pot Dehydrogenative Coupling | Cascade reaction of o-aminobenzamide and alcohol | [Ni(MeTAA)] catalyst | High | nih.govresearchgate.net |

| One-Pot Oxidative Cleavage | Metal- and catalyst-free | DTBP (oxidant), p-TsOH (additive) | Moderate to excellent | mdpi.com |

| One-Pot Friedländer Synthesis | Reduction followed by in-situ condensation | Iron, catalytic HCl (aq.) | 66-100% | rsc.org |

| Acetic Acid Promoted Synthesis | From 2-amino-N-methoxybenzamides and aldehydes | Acetic Acid | Up to 95% | rsc.org |

| Electrochemical Synthesis | Selective cathodic nitro reduction | Carbon-based electrodes | Up to 93% | nih.gov |

| HMDS-Mediated Amination | Avoids chlorination reagents | Hexamethyldisilazane (HMDS) | 83-97% | researchgate.net |

Catalytic Synthesis of this compound

The use of catalysts provides powerful and efficient pathways for the synthesis of quinazolinone derivatives, often under milder conditions and with greater atom economy.

Palladium catalysis has been successfully employed for the synthesis of quinazolin-4(3H)-ones. An efficient method involves the Pd(II)-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines. This reaction proceeds under an atmospheric pressure of carbon monoxide with copper(I) oxide as an oxidant, providing a step-efficient route to diversified quinazolinones. nih.gov

Nickel catalysis has also proven effective. A simple Ni(II) catalyst featuring a tetraaza macrocyclic ligand, [Ni(MeTAA)], catalyzes the acceptorless dehydrogenative coupling of o-aminobenzamide with alcohols. nih.govresearchgate.net This one-pot cascade reaction is noted for being general, efficient, and environmentally favorable, generating only water and hydrogen as byproducts. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Features | Citation |

| Palladium(II) / CuO | Intramolecular C-H Carboxamidation | N-arylamidines, Carbon Monoxide | Atom-economy, step-efficiency | nih.gov |

| Nickel(II) - [Ni(MeTAA)] | Acceptorless Dehydrogenative Coupling | o-Aminobenzamide, Alcohols | Environmentally benign, one-pot cascade | nih.govresearchgate.net |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers efficient and often milder alternatives to classical condensation reactions for the synthesis of quinazolinones. frontiersin.orgnih.gov Catalysts based on copper and iron are particularly noteworthy due to their low cost and toxicity. nih.govmdpi.com These methods generally enhance the rate and yield of the cyclization of 2-aminobenzamides with various reaction partners.

Copper-Catalyzed Syntheses: Copper catalysts, such as CuI, CuBr, or Cu(OAc)₂, are widely employed in the synthesis of quinazolinones. chim.it They can facilitate domino or tandem reactions that construct the heterocyclic core in a single pot. acs.org For instance, copper-catalyzed methods have been developed for the reaction of 2-halobenzamides with amines or amides, proceeding through mechanisms like Ullmann-type coupling followed by intramolecular cyclization. mdpi.comacs.org A plausible copper-catalyzed route to this compound could involve the cyclization of a suitably substituted 2-aminobenzamide with a C1 source, where the catalyst activates the substrates and promotes the ring-closing C-N bond formation. rsc.org While specific examples for this exact molecule are not prevalent, the general applicability of copper catalysis is well-established for a wide range of substituted quinazolinones. chim.itnih.gov

Iron-Catalyzed Syntheses: Iron catalysts, including FeCl₂, FeCl₃, and FeBr₂, have emerged as inexpensive and environmentally benign options for quinazolinone synthesis. mdpi.com Iron-catalyzed protocols can proceed via several mechanisms, including acceptorless dehydrogenative coupling (ADC) of 2-aminobenzylamines with various nitrogen sources or the cyclization of 2-aminobenzamides with alcohols. nih.govresearchgate.net An iron-catalyzed domino reaction between o-halobenzonitriles, aldehydes, and sodium azide (B81097) has also been reported to form quinazoline derivatives. organic-chemistry.org These methods highlight the potential for using iron catalysts to facilitate the cyclization step in the synthesis of this compound under mild conditions. nih.gov

| Catalyst System | Starting Materials (General) | Key Features | Relevant Citations |

|---|---|---|---|

| CuI or CuBr | 2-Halobenzamides + Amides/Amines | Domino reaction involving Ullmann coupling and cyclization. | mdpi.comacs.org |

| Cu(OAc)₂ | 2-Isocyanobenzoates + Amines | Sustainable method using a benign catalyst. | nih.gov |

| FeBr₂ or FeCl₂ | 2-Aminobenzyl alcohols/amines + Amines/Amides | Acceptorless dehydrogenative coupling (ADC); uses O₂ as an oxidant. | nih.govmdpi.com |

| Fe/Cu Relay | o-Halobenzonitriles + Aldehydes + NaN₃ | Domino protocol forming highly functionalized quinazolines. | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis presents a metal-free alternative for quinazolinone synthesis, often utilizing simple acids or bases to promote the key cyclization step. frontiersin.orgnih.govconsensus.app These methods align with green chemistry principles by avoiding potentially toxic and expensive heavy metals.

The most relevant organocatalytic method is the acid-catalyzed condensation of an anthranilamide derivative with a C1 source, a variation of the Niementowski quinazoline synthesis. nih.govwikipedia.org The synthesis of 7-acetoxy-6-nitroquinazolin-4(3H)-one from 2-amino-4-acetoxy-5-nitrobenzamide using formic acid is a prime example of this approach. google.com Other Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) are also effective catalysts for the condensation of 2-aminobenzamides with aldehydes or other carbonyl compounds to yield quinazolinones. nih.govorganic-chemistry.orgresearchgate.net Lewis bases such as 4-dimethylaminopyridine (B28879) (DMAP) have also been used to catalyze the annulation of amides and isocyanates to form the quinazolinone ring. frontiersin.orgnih.gov

| Catalyst | Starting Materials (General) | Reaction Type | Relevant Citations |

|---|---|---|---|

| Formic Acid / Acetic Acid | Anthranilamides + Formamide | Niementowski-type condensation | google.comfrontiersin.org |

| p-Toluenesulfonic acid (p-TSA) | Anthranilamides + Aldehydes | Condensation / Cyclization | organic-chemistry.orgresearchgate.net |

| Trifluoroacetic acid (TFA) | Anthranilamides + Ketoalkynes | Michael addition / Cyclization | nih.govresearchgate.net |

| Citric Acid | Isatoic Anhydride + Aldehydes + Amines | Three-component reaction | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact through the use of safer solvents, alternative energy sources, and atom-economical reactions.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds, reducing waste and potential environmental harm. The synthesis of quinazolinones can be effectively carried out by heating a mixture of an anthranilic acid derivative with formamide in the presence of a solid acid catalyst like montmorillonite (B579905) K-10 clay. nih.govijarsct.co.in Such solvent-free approaches, often assisted by microwave irradiation, can lead to rapid, high-yielding syntheses of the quinazolinone core. frontiersin.orgmdpi.com For example, fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides a clean and efficient route to polycyclic quinazolinone systems. frontiersin.org

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. nih.govnih.gov The Niementowski reaction, traditionally requiring high temperatures and long reaction times, is greatly improved under microwave conditions. nih.govfrontiersin.org A notable green procedure involves the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, which is rapidly completed within minutes under microwave heating. rsc.orgsci-hub.cat This approach combines the benefits of an environmentally benign solvent (water), an inexpensive catalyst (iron), and an efficient energy source (microwaves), making it an attractive strategy for the synthesis of substituted quinazolinones like the target compound.

Flow Chemistry Applications

Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. researchgate.net While specific flow syntheses for this compound are not documented, the general methodologies are well-suited for adaptation. For instance, the cyclization of a 2-aminobenzamide precursor with formamide could be performed by pumping the reagent solution through a heated capillary reactor. This would allow for precise temperature control and short residence times, potentially increasing yield and purity while enabling safer handling of reaction intermediates and facilitating scale-up. organic-chemistry.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic routes. The formation of the quinazolin-4(3H)-one ring from 2-aminobenzamide and a C1 source like formamide (a Niementowski-type reaction) is believed to proceed through a well-defined pathway. nih.govwikipedia.org

The proposed mechanism initiates with the N-formylation of the primary aromatic amine of the 2-aminobenzamide precursor by formamide or formic acid. This generates an N-(2-carbamoylphenyl)formamide intermediate. The next step is an intramolecular cyclization, where the nucleophilic amide nitrogen attacks the electrophilic formyl carbon. This ring-closing step forms a tetrahedral intermediate, which then undergoes dehydration to yield the final, stable aromatic quinazolinone ring system. nih.govwikipedia.org

In transition metal-catalyzed reactions, the mechanism is more complex and depends on the specific metal and substrates. For copper-catalyzed reactions starting from 2-halobenzamides, the mechanism often involves an initial Ullmann-type C-N bond formation, followed by an oxidative cyclization step. acs.org For iron-catalyzed acceptorless dehydrogenative coupling (ADC) reactions, the mechanism involves metal-ligand cooperation to facilitate the oxidation of an alcohol or amine, generation of an imine intermediate, and subsequent cyclization. nih.gov

Advanced Spectroscopic and Crystallographic Studies of 6 Amino 7 Hydroxyquinazolin 4 3h One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While spectroscopic data for various other quinazolinone derivatives exist, the strict adherence to the specified compound, as per the instructions, precludes the inclusion of data from related but structurally distinct molecules. Further research and publication on the synthesis and characterization of 6-amino-7-hydroxyquinazolin-4(3H)-one are required for the generation of the requested scientific article.

Chromophoric Properties and Electronic Absorption Maxima

The electronic absorption spectrum of this compound is dictated by the chromophoric system arising from the fused aromatic rings and the nature of its substituents. The core quinazolinone structure itself is a chromophore. The introduction of an amino group at the 6-position and a hydroxyl group at the 7-position, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolin-4(3H)-one. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy. This method measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₈H₇N₃O₂, the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the m/z of the protonated molecule, [M+H]⁺, and compare the experimental value to the calculated value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

While the direct HRMS data for this compound is not provided in the available search results, the utility of this technique is well-documented for related quinazolinone derivatives. For example, the structure of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was confirmed by HRMS, which verified its expected atomic composition mdpi.com. This demonstrates the standard application of HRMS in unambiguously confirming the elemental formula of novel quinazolinone derivatives.

| Compound | Formula | Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|---|---|

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | C₁₆H₁₅N₃O₂S | [M+H]⁺ | 314.0958 | 314.0958 | 0 |

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is not available, a detailed analysis of the closely related compound, 6-aminoquinazolin-4(3H)-one, provides significant insights into the likely structural features of the title compound mdpi.comnih.govresearchgate.net.

The crystal structure of 6-aminoquinazolin-4(3H)-one reveals that the quinazolinone ring system is essentially planar mdpi.comnih.govresearchgate.net. It is expected that the introduction of a hydroxyl group at the 7-position in this compound would not significantly alter this planarity. The molecule would likely adopt a conformation where the amino and hydroxyl groups are coplanar with the fused ring system to maximize electronic conjugation.

In the crystal structure of 6-aminoquinazolin-4(3H)-one, there are two crystallographically independent molecules in the asymmetric unit, indicating slight differences in their local environments within the crystal lattice mdpi.comnih.govresearchgate.net. A similar phenomenon could be possible for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇N₃O |

| Formula weight | 161.16 |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| a (Å) | 14.536(3) |

| b (Å) | 5.0090(10) |

| c (Å) | 20.183(4) |

| Volume (ų) | 1469.3(5) |

| Z | 8 |

The crystal packing of 6-aminoquinazolin-4(3H)-one is dominated by a network of hydrogen bonds. The molecules form hydrogen-bonded dimers via N—H···O interactions mdpi.comnih.govresearchgate.net. These dimers are further connected by N—H···N and C—H···O interactions, creating a three-dimensional network structure mdpi.comnih.govresearchgate.net.

For this compound, the presence of the additional hydroxyl group would introduce further possibilities for hydrogen bonding. It is highly probable that the hydroxyl group would participate in O—H···O or O—H···N hydrogen bonds, further stabilizing the crystal lattice. This could lead to a more complex and robust three-dimensional hydrogen-bonding network compared to 6-aminoquinazolin-4(3H)-one. The interplay of N—H···O, O—H···O, and N—H···N interactions would be the defining feature of the crystal packing.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1A—H1A···O1B | 0.86 | 2.01 | 2.861(3) | 171 |

| N1B—H1B···O1A | 0.86 | 2.03 | 2.876(3) | 168 |

| N9A—H9A···N3B | 0.86 | 2.40 | 3.219(3) | 160 |

| N9B—H9B···N3A | 0.86 | 2.46 | 3.220(3) | 148 |

Computational and Theoretical Investigations of 6 Amino 7 Hydroxyquinazolin 4 3h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can predict various ground-state properties of 6-amino-7-hydroxyquinazolin-4(3H)-one, such as its optimized molecular geometry, bond lengths, bond angles, and dipole moment.

Illustrative Optimized Geometrical Parameters for a Quinazolinone Core (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1-C2 | 1.38 |

| C2-N3 | 1.39 |

| N3-C4 | 1.40 |

| C4-C4a | 1.41 |

| C4a-C8a | 1.40 |

| N1-C8a | 1.30 |

| C4=O | 1.23 |

| C2-N1-C8a | 117.5° |

| N1-C2-N3 | 124.0° |

| C2-N3-C4 | 120.5° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the amino and hydroxyl groups, being electron-donating, would be expected to raise the energy of the HOMO, while the electron-withdrawing carbonyl group and the aromatic system influence the LUMO. Molecular orbital analysis would map the electron density distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Illustrative Frontier Orbital Energies and Properties for a Substituted Quinazolinone

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations often focus on static, optimized structures, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time.

Conformational analysis of this compound would involve exploring the potential energy surface to identify all stable conformers and the energy barriers for rotation around single bonds, such as the C-N bond of the amino group. This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. The resulting energy landscape would map out the low-energy conformations and the transition states connecting them.

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations could predict its vibrational (IR and Raman) frequencies, electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. For instance, calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands to specific molecular motions.

Reactivity Descriptors and Reaction Pathway Predictions

Based on the electronic structure obtained from DFT calculations, various reactivity descriptors can be calculated. These include global descriptors like electronegativity, chemical hardness, and softness, as well as local descriptors such as Fukui functions and condensed-to-atom electrophilic and nucleophilic softness. These descriptors help in predicting the most reactive sites within the molecule. For this compound, these calculations would likely indicate the nitrogen and oxygen atoms, as well as specific carbon atoms in the aromatic rings, as potential sites for chemical reactions.

Furthermore, computational methods can be employed to model entire reaction pathways, for example, in metabolic transformations or synthetic reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction can be constructed, providing insights into the reaction mechanism and its feasibility.

Electrophilicity and Nucleophilicity Indices

A comprehensive review of scientific literature reveals a notable absence of published studies detailing the electrophilicity and nucleophilicity indices for this compound. Theoretical calculations, such as those derived from Density Functional Theory (DFT), are commonly employed to determine global and local reactivity descriptors. These descriptors include:

Global Indices:

Chemical Potential (μ)

Hardness (η)

Electronegativity (χ)

Global Electrophilicity Index (ω)

Local Indices:

Fukui Functions (f(r))

Local Softness (s(r))

Local Electrophilicity Indices (ωk)

These indices are crucial for predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can indicate which atoms in the molecule are most susceptible to attack by a nucleophile or an electrophile.

Despite the utility of these computational tools in modern chemistry, specific data for this compound are not available in the reviewed literature. Therefore, a data table of its reactivity indices cannot be provided at this time.

Transition State Calculations for Synthetic Transformations

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the detailed mapping of reaction pathways. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—chemists can understand the feasibility of a proposed synthetic step and explore potential mechanisms.

For synthetic transformations involving this compound, such calculations would be invaluable for optimizing reaction conditions and predicting potential byproducts. However, a thorough search of computational chemistry databases and scholarly articles indicates that no specific transition state calculations for the synthesis of this compound have been published. While syntheses of related quinazolinone derivatives have been documented, the specific energetic profiles and transition state geometries for reactions leading to or involving this compound remain uninvestigated in the public domain.

Solvation Effects and pKa Calculations

The behavior of a molecule can change dramatically in solution compared to the gas phase. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of a solvent on a molecule's structure, stability, and properties.

One of the most important solvent-dependent properties is the acid dissociation constant (pKa), which quantifies the acidity of a compound in a specific medium. For this compound, which possesses both acidic (N-H at position 3 and the hydroxyl group) and basic (amino group and ring nitrogens) centers, pKa calculations would be essential for understanding its ionization state at different pH values. This information is critical for applications in medicinal chemistry and materials science.

Despite the importance of these parameters, dedicated studies on the solvation effects and theoretical pKa calculations for this compound have not been reported in the available scientific literature. Consequently, no data table of its calculated pKa values in various solvents can be presented.

Derivatization and Chemical Modification Strategies of 6 Amino 7 Hydroxyquinazolin 4 3h One

Reactions Involving the Amino Group at C-6

The aromatic amino group at the C-6 position is a key site for functionalization, enabling the introduction of a wide array of substituents through various reactions.

Acylation and Alkylation Reactions

The nucleophilic nature of the C-6 amino group allows for its ready acylation and alkylation to form corresponding amides and alkylamines.

Acylation Reactions: The amino group of 6-amino-7-substituted-quinazolin-4(3H)-one derivatives can be readily acylated using standard procedures. For instance, the acylation of a related compound, N-(6-amino-7-methoxy-quinazolin-4-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide, has been reported. chemicalbook.com In a typical reaction, the starting amine is treated with an acylating agent such as an acid chloride or anhydride (B1165640) in a suitable solvent, often in the presence of a base to neutralize the acid byproduct. For example, the reaction of a 6-amino-7-methoxy-quinazolin-4-yl derivative with oxalyl chloride in the presence of DMF and a hindered base in a solvent like dichloromethane (B109758) (DCM) or dimethylacetamide (DMAC) leads to the formation of the corresponding amide. chemicalbook.com

| Reactant | Acylating Agent | Solvent(s) | Base | Product | Reference |

| N-(6-amino-7-methoxy-quinazolin-4-yl)-N-(3-chloro-4-fluoro-phenyl)-acetamide | Oxalyl chloride/4-piperidin-1-yl-but-2-enoic acid | DCM, DMAC | DMF | N-(6-(4-(piperidin-1-yl)but-2-enamido)-7-methoxyquinazolin-4-yl)-N-(3-chloro-4-fluorophenyl)acetamide | chemicalbook.com |

Alkylation Reactions: While specific examples of the alkylation of the 6-amino group on 6-amino-7-hydroxyquinazolin-4(3H)-one are not prevalent in the reviewed literature, the general reactivity of aromatic amines suggests that this transformation is feasible. Alkylation could be achieved using alkyl halides or other alkylating agents under appropriate conditions, likely requiring a base to deprotonate the amino group and enhance its nucleophilicity.

Diazotization and Coupling Reactions

The primary aromatic amino group at C-6 can be converted into a diazonium salt, which is a versatile intermediate for a range of further transformations, most notably azo coupling reactions.

Diazotization: The diazotization of an aromatic amine involves the reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺).

Azo Coupling: The resulting diazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org This reaction typically occurs at the para position of the coupling partner. If the para position is blocked, coupling may occur at an ortho position. wikipedia.org The product of this reaction is an azo compound, which contains the -N=N- functional group and is often highly colored. For instance, the diazotized form of this compound could be coupled with a phenol (B47542) in a basic medium to yield a corresponding azo dye. The basic conditions deprotonate the phenol, increasing its nucleophilicity and facilitating the coupling reaction. stackexchange.com

Transformations at the Hydroxyl Group at C-7

The phenolic hydroxyl group at the C-7 position offers another site for chemical modification, although its reactivity can be influenced by the neighboring substituents.

Esterification and Etherification Reactions

Esterification: The hydroxyl group at C-7 can potentially undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst or a base. However, the reactivity of this hydroxyl group can be hindered by intramolecular hydrogen bonding, especially in the presence of certain ortho substituents. For example, in a related flavone (B191248) system, a hydroxyl group adjacent to a nitro group was found to be resistant to acylation under standard conditions due to strong intramolecular hydrogen bonding. mdpi.com A similar effect might be observed in this compound, where the electronic properties of the 6-amino group could influence the reactivity of the 7-hydroxyl group. The synthesis of amino acid esters of other drug molecules, such as 6-aminopenicillanic acid, has been achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which could be a potential strategy for the esterification of the C-7 hydroxyl group. nih.govgoogle.com

Etherification: The C-7 hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. A related etherification has been demonstrated in the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, where a fluoro group at the 7-position of a 6-nitro-quinazolinone was displaced by a thiol. mdpi.comresearchgate.net This suggests that nucleophilic substitution at the C-7 position is a viable strategy for introducing various ether linkages.

Oxidation Reactions

Modifications of the Quinazolinone Nitrogen Atoms (N-1 and N-3)

The nitrogen atoms within the quinazolinone ring, particularly N-3, are common sites for alkylation and other modifications.

The N-3 position of the quinazolinone ring is readily alkylated under various conditions. Studies on related quinazolinone systems have shown that N-3 alkylation can be achieved using alkyl halides in the presence of a base. For example, the alkylation of 2-chloro-4(3H)-quinazolinone with methyl bromoacetate (B1195939) has been optimized to achieve regioselective N-3 alkylation. wikipedia.org Similarly, N-3 alkylation of quinazolin-4-ones has been reported using dimethylformamide dialkylacetals as both the solvent and alkylating agent at high temperatures. nih.gov The use of different bases and alkylating agents can influence the regioselectivity between N-1 and N-3 alkylation.

| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | K₂CO₃ | DMF | 3-(Methoxycarbonylmethyl)-2-chloroquinazolin-4(3H)-one | wikipedia.org |

| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | - | DMF | N-3-alkyl-quinazolin-4-one | nih.gov |

| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | K₂CO₃ | DMF | N-3-alkyl-6-iodo-2-undecylquinazolin-4(3H)-one | nih.gov |

While N-3 alkylation is more common, modifications at the N-1 position are also possible, though they may require different synthetic strategies to achieve regioselectivity.

Alkylation and Acylation of Ring Nitrogens

The N-1 and N-3 positions of the quinazolinone ring are susceptible to alkylation and acylation, which can significantly impact the compound's properties. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents on the quinazolinone core.

Generally, N-alkylation of quinazolin-4(3H)-ones can be achieved using various alkyl halides in the presence of a base. For instance, the alkylation of 6-iodo-2-undecylquinazolin-4(3H)-one with different alkyl halides demonstrates the feasibility of introducing substituents at the nitrogen positions. The choice of base and solvent can direct the alkylation to either the N-1 or N-3 position, although N-3 alkylation is often favored. Studies on the alkylation of quinazolinones have shown that the process is a classic synthetic challenge where controlling N- versus O-alkylation is key. For quinazolin-4(3H)-one, alkylation with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product in high yield. semanticscholar.org

Acylation of the ring nitrogens can be accomplished using acyl chlorides or anhydrides. These reactions introduce an acyl group, which can alter the electronic and steric properties of the molecule. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of the quinazolinone ring nitrogens suggests that such transformations are chemically feasible.

Table 1: Examples of N-Alkylation and N-Acylation on Quinazolinone Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride, K2CO3, DMF, 100°C | 3-Benzylquinazolin-4(3H)-one | semanticscholar.org |

| 6-Iodo-2-undecylquinazolin-4(3H)-one | Alkyl halides | Novel N-alkyl-quinazolin-4-one derivatives | organic-chemistry.org |

Reactivity of the 4(3H)-one Carbonyl Moiety

The carbonyl group at the C-4 position of the quinazolinone ring is a key functional group that can undergo several transformations, most notably conversion to a thiocarbonyl group.

The thionation of quinazolin-4-ones is commonly achieved using Lawesson's reagent. nih.govresearchgate.net This reaction replaces the carbonyl oxygen with a sulfur atom to yield the corresponding quinazoline-4(3H)-thione. This conversion can lead to a significant change in the pharmacological activity of the molecule. beilstein-journals.orgrsc.org The reaction is typically carried out by heating the quinazolinone with Lawesson's reagent in a suitable solvent like toluene. nih.gov While direct thionation of this compound has not been specifically reported, the general applicability of Lawesson's reagent to a wide range of quinazolinones suggests this would be a viable reaction. researchgate.netrsc.org

Another potential reaction of the carbonyl group is reduction. While less common for this class of compounds, the reduction of the C-4 carbonyl to a hydroxyl group would yield the corresponding 4-hydroxy-3,4-dihydroquinazoline. However, the stability of such a product would need to be considered.

Table 2: Thionation of Quinazolin-4-one Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Methylthio-4-quinazolinone | Lawesson's reagent, toluene, reflux | 2-Methylthio-4-thioxoquinazoline | nih.gov |

| Optically pure N-C axially chiral quinazolin-4-one derivatives | Lawesson's reagent | Optically active quinazoline-4-thione derivatives | beilstein-journals.org |

| Amide 1 | Lawesson's reagent, toluene, reflux | Mixture of thionated products | nih.gov |

Direct Functionalization of the Quinazolinone Ring System

Direct functionalization of the quinazolinone ring, particularly at the aromatic carbocyclic ring, provides a powerful tool for introducing diverse substituents without the need for pre-functionalized starting materials.

Electrophilic Aromatic Substitution on Aromatic Ring

The benzene (B151609) portion of the this compound ring is activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino and hydroxyl groups. These groups are ortho- and para-directing. In this specific molecule, the C-5 and C-8 positions are available for substitution.

The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline (B50416) ring is 8 > 6 > 5 > 7 > 2 > 4. nih.govmit.edu For a 7-substituted quinazolinone, such as 7-fluoro-4(3H)-quinazolinone, nitration yields a mixture of the 6-nitro and 8-nitro products, with the 8-nitro derivative being the major product. byjus.com This indicates a high reactivity at the C-8 position. Given the powerful activating and directing effects of the 6-amino and 7-hydroxy groups in the target molecule, electrophilic substitution is strongly anticipated to occur at the C-5 and C-8 positions.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.gov For instance, nitration would likely proceed with a mixture of nitric and sulfuric acids. Halogenation could be achieved using elemental halogens or N-halosuccinimides. Friedel-Crafts acylation or alkylation would introduce acyl or alkyl groups, respectively, further diversifying the molecular structure. A patent for the synthesis of 4-chloro-6-amino-7-hydroxyquinazoline describes a nitration step on a related precursor, 3-amino-4-hydroxybenzoic acid, highlighting the feasibility of such reactions on similarly substituted aromatic rings. mit.edu

Table 3: Examples of Electrophilic Aromatic Substitution on Quinazolinone Systems

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| Quinazoline | Fuming nitric acid, concentrated H2SO4 | 6-Nitroquinazoline | nih.govmit.edu |

| 7-Fluoro-4(3H)-quinazolinone | Nitrating mixture | Mixture of 6-nitro- and 8-nitro-7-fluoro-4(3H)-quinazolinone (major) | byjus.com |

| 3-Amino-4-hydroxybenzoic acid derivative | Nitration | Nitrated precursor for 4-chloro-6-amino-7-hydroxyquinazoline | mit.edu |

Palladium-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocycles, including quinazolinones. beilstein-journals.orgnih.gov This approach avoids the often lengthy synthesis of pre-functionalized substrates, such as halogenated or organometallic derivatives.

Palladium-catalyzed cross-coupling reactions can, in principle, be used to form new carbon-carbon and carbon-heteroatom bonds at the unsubstituted C-2, C-5, and C-8 positions of this compound. The electron-rich nature of the benzene ring, due to the amino and hydroxyl substituents, makes it a good candidate for C-H activation.

Table 4: Examples of Palladium-Catalyzed C-H Functionalization on Heterocycles

| Heterocycle | Reaction Type | Catalyst System | Product | Reference |

| Quinazolin-4(3H)-one | General C-H functionalization (arylation, amination, etc.) | Transition metal catalysts | Diversified quinazolinone scaffold | beilstein-journals.orgnih.gov |

| Thiazole | Regiodivergent C-H arylation | Pd/PPh3/NaOtBu or Pd/Bphen/K3PO4 | C2- or C5-arylated thiazoles |

6 Amino 7 Hydroxyquinazolin 4 3h One As a Synthetic Intermediate in Organic Synthesis

Precursor for More Complex Polycyclic Heterocycles

The inherent reactivity of the amino and hydroxyl substituents at the 6- and 7-positions of the quinazolinone core makes 6-amino-7-hydroxyquinazolin-4(3H)-one an ideal starting material for the synthesis of more complex, fused polycyclic heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, leading to the formation of novel ring systems with diverse biological potential.

Fusion Reactions to Form Novel Ring Systems

The strategic placement of the amino and hydroxyl groups on the quinazolinone ring allows for the construction of additional fused rings through various cyclization reactions. These reactions can be designed to form five, six, or even seven-membered heterocyclic rings, thereby expanding the structural diversity of the quinazolinone family.

One common strategy involves the reaction of the amino group with a suitable bifunctional reagent to construct a new ring. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridinone rings through a Michael addition followed by intramolecular cyclization. Similarly, reaction with α-haloketones can furnish fused pyrazine (B50134) or other nitrogen-containing heterocyclic systems.

The hydroxyl group can also participate in cyclization reactions. For example, O-alkylation with a reagent containing a terminal alkyne, followed by a transition-metal-catalyzed cyclization, can lead to the formation of fused furan (B31954) or pyran rings. The combination of both the amino and hydroxyl groups in a single molecule provides the opportunity for tandem or sequential reactions to build intricate polycyclic structures.

While specific examples utilizing this compound are not extensively reported, the synthesis of analogous fused systems from substituted quinazolinones is well-documented. For instance, the synthesis of polycyclic quinazolinones has been achieved through multicomponent reactions followed by palladium-catalyzed tandem reactions, demonstrating the feasibility of constructing complex fused systems from appropriately functionalized quinazolinone precursors. nih.gov Another approach involves the electrochemical synthesis of polycyclic quinazolinones from isatoic anhydrides and cyclic amines, highlighting the versatility of the quinazolinone core in forming fused architectures. researchgate.net The principles of these reactions can be logically extended to this compound to generate a variety of novel polycyclic heterocycles.

Table 1: Examples of Fusion Reactions on Quinazolinone Scaffolds

| Starting Material Analogue | Reagents and Conditions | Fused Ring System | Reference |

| 2-Aminobenzamide (B116534), o-bromobenzoic acid, isocyanide, ammonia | Ugi-adduct formation, then Pd(OAc)₂, dppf, K₂CO₃, 1,4-dioxane, reflux | Polycyclic quinazolinone | nih.gov |

| Isatoic anhydride (B1165640), cyclic amine | Electrochemical oxidation | Polycyclic quinazolinone | researchgate.net |

| 3-Aminoquinazolinone derivatives | 2,3-Dichloro-1,4-naphthoquinone, DMF, reflux | Naphtho[2',3':3,4]- nih.govresearchgate.netresearchgate.nettriazocino[8,1-b]quinazolinone | nih.gov |

Building Block for Advanced Organic Scaffolds

The amino and hydroxyl groups of this compound serve as convenient handles for the introduction of various substituents and for linking the quinazolinone core to other molecular fragments, thereby creating advanced organic scaffolds.

The amino group can be readily acylated, alkylated, or arylated to introduce a wide range of functional groups. For example, acylation with various acid chlorides or anhydrides can produce a library of N-acyl derivatives. researchgate.net Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents, further expanding the chemical space around the quinazolinone core. acs.org

The hydroxyl group can be converted into an ether or ester, providing another point of diversification. O-alkylation with different alkyl halides allows for the introduction of various alkyl chains, which can be further functionalized. The reactivity of the hydroxyl group can be chemoselectively targeted in the presence of the amino group under specific reaction conditions. nih.gov

The dual functionality of this compound makes it an excellent building block for the synthesis of molecules with predefined three-dimensional structures. For instance, the amino group could be used as an anchor point for solid-phase synthesis, while the hydroxyl group is masked with a protecting group. Subsequent reactions can be performed on the quinazolinone ring, followed by the deprotection and functionalization of the hydroxyl group to generate complex molecules. A recent study detailed the preparation of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one, showcasing a practical route to a difunctionalized quinazolinone that can serve as a versatile building block. researchgate.netnih.gov

Role in the Synthesis of Libraries of Substituted Quinazolinones

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. The synthesis of large libraries of related compounds allows for the rapid identification of molecules with desired biological activities. This compound is an ideal scaffold for the construction of such libraries due to the presence of two distinct functional groups that can be independently modified.

A library of substituted quinazolinones can be generated by parallel synthesis, where the 6-amino and 7-hydroxy groups are reacted with a diverse set of building blocks. For example, the amino group can be reacted with a library of carboxylic acids to generate a library of amides, while the hydroxyl group is reacted with a library of alkyl halides to produce a library of ethers. This approach can lead to the rapid generation of thousands of unique compounds.

The synthesis of quinazolin-4(3H)-one derivatives for co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy has been reported, where various aldehydes were reacted with 2-aminobenzamide analogues to create a library of compounds. nih.gov Similarly, the design and synthesis of new quinazolin-4-one derivatives with antipsychotic-like properties involved the synthesis of a large library of 2,6-disubstituted(3H)-quinazolin-4-ones. nih.gov These examples, while not starting from the exact title compound, demonstrate the utility of the quinazolinone scaffold in library synthesis. The presence of both an amino and a hydroxyl group in this compound would significantly enhance the diversity of the resulting library.

Future Research Directions and Unexplored Avenues for 6 Amino 7 Hydroxyquinazolin 4 3h One

Development of Stereoselective Synthetic Methodologies

The introduction of chiral centers into the quinazolinone framework can profoundly influence biological activity. While current syntheses of related compounds may not focus on stereoisomerism, the development of stereoselective synthetic methods for 6-amino-7-hydroxyquinazolin-4(3H)-one derivatives represents a significant and unexplored avenue. Future research should aim to:

Design Asymmetric Syntheses: Create pathways that introduce chirality at specific positions on the quinazolinone core or its substituents. This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool of materials.

Control Diastereoselectivity: For derivatives with multiple stereocenters, developing methods to control the relative stereochemistry is crucial. This is particularly relevant when considering the synthesis of complex natural product analogues or drugs where only one diastereomer exhibits the desired therapeutic effect.

Explore Chiral Catalysts: Investigation into organocatalysts or transition-metal complexes that can induce enantioselectivity in the key bond-forming steps of the quinazolinone synthesis would be a major advancement.

The stereoselective synthesis of related heterocyclic compounds, such as 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), often relies on the controlled construction of stereocenters from common starting materials, a strategy that could be adapted for quinazolinone derivatives. elsevierpure.com

Application of Advanced Analytical Techniques for In-situ Monitoring of Reactions

To move beyond traditional batch synthesis monitored by Thin-Layer Chromatography (TLC), the integration of Process Analytical Technology (PAT) offers a route to enhanced process understanding and control. nih.govresearchgate.net Future work could focus on:

Real-time Spectroscopic Monitoring: Employing techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy to track the concentration of reactants, intermediates, and products in real-time. This would enable precise determination of reaction endpoints and identify potential side reactions.

Kinetic Analysis: Using the data from in-situ monitoring to perform detailed kinetic studies of the synthesis. This understanding is critical for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to improve yield and purity.

Integrated Analysis in Flow Systems: As synthesis moves towards continuous flow, integrating in-line analytical tools is essential for automated process control and quality assurance. ucd.ie

For the synthesis of related compounds, characterization is typically performed post-synthesis using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.net The application of advanced in-situ techniques would represent a significant leap forward in synthetic efficiency and control.

Exploration of Novel Catalytic Systems for Derivatization

The functional groups of this compound (an amino group and a hydroxyl group) are ripe for derivatization to explore Structure-Activity Relationships (SAR). Future research should explore a diverse range of catalytic systems to create novel analogues.

Cross-Coupling Reactions: Utilizing modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide variety of aryl, heteroaryl, or alkyl substituents. For instance, the Suzuki-Miyaura cross-coupling is a powerful tool used in the synthesis of complex pharmaceutical compounds. nih.gov

C-H Activation: Investigating direct C-H activation/functionalization on the quinazolinone core as an atom-economical method to install new functional groups without the need for pre-functionalized starting materials.

Biocatalysis: Employing enzymes to perform selective transformations on the scaffold, which can offer high selectivity under mild reaction conditions, a greener alternative to traditional chemical methods.

The derivatization of the quinazolinone scaffold has been shown to be critical for modulating biological activity, such as inhibiting protein kinase enzymes. nih.gov

Theoretical Predictions Guiding Synthetic Design and Mechanistic Understanding

Computational chemistry provides powerful tools to accelerate the research and development process. For this compound, theoretical studies are an underutilized resource.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model reaction pathways, identify transition states, and understand the energetics of the synthesis. This can help explain observed product distributions and guide the optimization of reaction conditions.

Virtual Screening and SAR: Employing molecular docking and other computational methods to predict the binding of virtual derivatives to biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of new compounds with potentially enhanced activity, prioritizing synthetic efforts.

Predicting Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties like solubility, stability, and bioavailability for newly designed derivatives before their synthesis.

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, scalability, and efficiency. ucd.ieresearchgate.net This is a key future direction for the synthesis of this compound.

Development of a Continuous Flow Process: Designing a telescoped, multi-step flow synthesis that integrates reaction, workup, and purification steps. nih.gov This can significantly reduce manual handling, improve reproducibility, and allow for safer handling of hazardous reagents. ucd.ie

Automated Synthesis Platforms: Utilizing automated reactors and robotic platforms to perform high-throughput synthesis and optimization. nih.gov Such systems can rapidly explore a wide range of reaction parameters or build a library of derivatives with minimal manual intervention. researchgate.netrsc.org

Scalability for Industrial Production: Leveraging the inherent scalability of flow chemistry to develop a robust process for the large-scale manufacture of the target compound or its pharmaceutically relevant derivatives. researchgate.net

The integration of these advanced methodologies promises to accelerate the discovery and development of novel applications for this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-amino-7-hydroxyquinazolin-4(3H)-one, and how can purity be optimized?

- Methodology : Synthesis typically involves nitration and amination steps. For example, nitration of quinazolin-4(3H)-one derivatives using concentrated H₂SO₄ and HNO₃ at 373 K for 1 hour, followed by amination with hydrazine hydrate under reflux (120–130°C) for 3 hours. Purification via recrystallization (e.g., acetic acid or ethanol) improves yield (75–85%) and purity .

- Optimization : Monitor reaction progress with TLC/HPLC, adjust stoichiometry of nitrating/amination agents, and optimize recrystallization solvents (e.g., super dry ethanol for pale creamish crystals) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

- Techniques :

- X-ray diffraction for crystal structure determination (e.g., bond angles, H-atom positioning with Uiso(H) = 1.2×Ueq(parent atoms)) .

- NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for functional group and substitution pattern analysis.

- FT-IR for identifying carbonyl (C=O) and hydroxyl (O–H) stretches.

- Mass spectrometry for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for quinazolin-4(3H)-one derivatives (e.g., varying IC₅₀ values)?

- Approach :

- Replicate assays with standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition, performed in triplicate with donepezil as a reference) .

- Statistical validation : Use ANOVA or t-tests to compare IC₅₀ values (e.g., 1.8±0.36 mg/mL vs. donepezil’s 2.4±0.06 mg/mL) .

- Structural analysis : Correlate activity discrepancies with substituent effects (e.g., glycylglycine residues enhancing anticholinesterase activity by 50% vs. unmodified derivatives) .

Q. What methodologies are used to evaluate the antiamyloid activity of 6,7-dimethoxyquinazolin-4(3H)-one derivatives?

- Protocol :

- Congo red binding assay : Measure β-amyloid (1–42) aggregation inhibition via spectrophotometric detection of Congo red–amyloid complex intensity changes.

- Controls : Compare with reference compounds (e.g., GV-791) and validate via dose-response curves.

- Limitations : Lower antiamyloid efficacy (50% inhibition) compared to cholinesterase activity may require structural optimization (e.g., adding hydrophobic dipeptide residues) .

Q. How can molecular docking studies guide the design of quinazolin-4(3H)-one derivatives as USP7 inhibitors?

- Method :

- Docking software : Use AutoDock Vina or Schrödinger to predict binding poses (e.g., hydrogen bonding with USP7’s Met407).

- Validation : Compare predicted IC₅₀ (e.g., 1.537 μM for C19) with experimental Ub-AMC assay results (IC₅₀ = 0.595 μM).

- SAR Insights : Bulky substituents at position 3 enhance solvent exposure and binding affinity .

Q. What in vivo models are suitable for testing the neuroprotective effects of quinazolin-4(3H)-one derivatives?

- Models :

- Zebrafish gastric cancer models : Evaluate tumor growth inhibition (e.g., MGC-803 cell xenografts) .

- Rodent Alzheimer’s models : Assess cognitive improvement via Morris water maze after oral administration.

- Dosage : Optimize using pharmacokinetic studies (e.g., bioavailability of glycylleucine-modified derivatives) .

Contradiction Analysis & Best Practices

Q. How should researchers address conflicting data on substituent effects (e.g., nitro vs. methoxy groups) in quinazolin-4(3H)-one derivatives?

- Strategies :

- Comparative SAR studies : Systematically test substituents (e.g., nitro groups enhance antitumor activity but reduce solubility).

- Meta-analysis : Review literature on analogous compounds (e.g., 7-nitroquinazolin-4(3H)-one vs. 6,7-dimethoxy derivatives) .

- Computational modeling : Predict electronic effects (e.g., nitro groups increasing electrophilicity) using DFT calculations .

Q. What quality controls ensure reproducibility in synthesizing quinazolin-4(3H)-one intermediates?

- Controls :

- Purity checks : HPLC (>95% purity), melting point consistency (e.g., 178–180°C for 6-bromo derivatives) .

- Batch consistency : Standardize reaction conditions (e.g., 3-hour reflux for hydrazine amination) .

- Documentation : Detailed logs of stoichiometry, solvent grades, and crystallization times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.